2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol
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Overview
Description
2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol is an organic compound known for its unique structure and properties It is a derivative of phenol, substituted with tert-butyl groups and a chloro-nitrophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide, to produce 2,6-Di-tert-butylphenol.
Nitration and Chlorination: The next step involves the nitration and chlorination of the phenyl ring to introduce the nitro and chloro groups.
Amination: Finally, the nitro group is reduced to an amino group, and the chloro-nitrophenyl group is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to prevent oxidation.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant, while the amino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and nitro groups can participate in electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,4-Di-tert-butylphenol: Another antioxidant with slightly different reactivity due to the position of the tert-butyl groups.
2,6-Di-tert-butyl-4-chlorophenol: Similar structure but lacks the nitro group, affecting its chemical properties.
Uniqueness
2,6-Di-tert-butyl-4-((4-chloro-2-nitrophenyl)amino)phenol is unique due to the combination of tert-butyl, chloro, and nitro groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly where specific reactivity and stability are required.
Properties
Molecular Formula |
C20H25ClN2O3 |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(4-chloro-2-nitroanilino)phenol |
InChI |
InChI=1S/C20H25ClN2O3/c1-19(2,3)14-10-13(11-15(18(14)24)20(4,5)6)22-16-8-7-12(21)9-17(16)23(25)26/h7-11,22,24H,1-6H3 |
InChI Key |
LWEUZYIZOMJKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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